Diltiazem-d4 Hydrochloride
CAS No.: 1217769-52-2
Cat. No.: VC0196404
Molecular Formula: C22H22N2O4SD4.HCl
Molecular Weight: 455.01
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1217769-52-2 |
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Molecular Formula | C22H22N2O4SD4.HCl |
Molecular Weight | 455.01 |
IUPAC Name | [(2S,3S)-2-(4-methoxyphenyl)-4-oxo-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |
Standard InChI | InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i13D2,14D2; |
SMILES | CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |
Chemical Properties and Structural Characteristics
Diltiazem-d4 Hydrochloride is structurally similar to its parent compound but contains four deuterium atoms in place of hydrogen atoms. Based on available data, this deuterated compound presents specific chemical properties that are crucial for its applications in research and analysis.
Physical and Chemical Properties
Diltiazem-d4 Hydrochloride shares fundamental structural similarities with N-Desmethyl Diltiazem-d4 Hydrochloride, which has the molecular formula C21H21D4ClN2O4S and a molecular weight of 440.98 g/mol . The incorporation of deuterium atoms creates a heavier molecule compared to non-deuterated Diltiazem, which affects its physicochemical properties while maintaining similar pharmacological activity.
Structural Relationship to Parent Compound
The parent compound, Diltiazem Hydrochloride, is a benzothiadiazepine calcium channel blocker with the chemical name cis-(2S,3S)-(+)-5-[(2-dimethylamino)ethyl]-2-(4-methoxyphenyl)-3-acetoxy-2,3-dihydro-1,5-benzothiadiazepine-4(5 hydrogen)-one . The deuterated variant maintains this core structure but with strategic deuterium substitutions that alter its mass spectral properties while preserving its pharmacological binding characteristics.
The following table summarizes the key properties of Diltiazem-d4 Hydrochloride:
Pharmacological Significance and Comparison with Non-deuterated Diltiazem
Pharmacological Profile Comparison
The parent compound, Diltiazem Hydrochloride, functions as a calcium channel blocker with pronounced effects on dilating coronary vessels. It is clinically used for treating cardiovascular conditions including arrhythmia, angina pectoris, and hypertension . While Diltiazem-d4 Hydrochloride is primarily used in research settings rather than as a therapeutic agent, it maintains similar receptor binding properties to the parent compound.
Stereochemical Considerations
Diltiazem Hydrochloride possesses two chiral centers, with only the (2S,3S)-isomers demonstrating pharmacological activity . This stereochemical specificity is preserved in the deuterated variant, which is critical for maintaining comparable binding affinity to calcium channels. The deuteration process is carefully controlled to avoid altering these crucial stereochemical properties.
Applications in Research and Analysis
Analytical Chemistry Applications
Diltiazem-d4 Hydrochloride serves as an invaluable internal standard in quantitative analysis of Diltiazem and its metabolites in biological samples. The deuterium labeling creates a compound with nearly identical chemical behavior but different mass, allowing for accurate quantification through mass spectrometry techniques while compensating for matrix effects and procedural variations.
Pharmaceutical Research Applications
In pharmaceutical development, Diltiazem-d4 Hydrochloride provides researchers with a tool to study the metabolism and pharmacokinetics of Diltiazem. The deuterium-carbon bonds are stronger than hydrogen-carbon bonds, potentially leading to different metabolic rates at the deuterated positions. This property enables researchers to:
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Track metabolic pathways with greater precision
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Identify key sites of metabolic transformation
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Develop modified compounds with potentially improved pharmacokinetic profiles
Target Organism | Inhibition Zone/Activity | MIC/IC50 Value |
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S. epidermidis | 20±3 mm inhibition zone | 6.25 mg mL−1 |
S. aureus | 12±2 mm inhibition zone | 50 mg mL−1 |
Coxsackie B4 virus | Potent antiviral activity | IC50 35.8±0.54 μg mL−1 |
Synthesis Approaches and Considerations
Synthetic Pathways
The synthesis of deuterated compounds typically follows pathways similar to those of the parent compounds but utilizes deuterated reagents at strategic steps. For Diltiazem-related compounds, synthesis typically involves condensation, ring closing, and esterification reactions . The incorporation of deuterium atoms must be carefully controlled to ensure they are positioned at the desired locations without affecting stereochemical integrity.
Synthetic Challenges
The synthesis of Diltiazem-d4 Hydrochloride presents specific challenges related to:
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Maintaining the critical cis-(2S,3S) configuration essential for pharmacological activity
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Ensuring deuterium incorporation at specific positions
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Achieving high isotopic purity
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Cost-effective production for research applications
Current Research Trends and Future Directions
Drug Repurposing Opportunities
Recent studies exploring drug repurposing for Diltiazem Hydrochloride have demonstrated promising results in areas beyond cardiovascular applications. These include potential treatments for Alzheimer's disease, influenza infection, radioprotection, and antitumor effects . The deuterated variant could potentially be explored in similar repurposing studies with the added benefit of altered metabolic stability.
Future Research Directions
The emerging understanding of Diltiazem Hydrochloride's antimicrobial and antiviral properties opens new avenues for research with deuterated variants. Future studies might explore:
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Comparative efficacy of deuterated versus non-deuterated compounds against microbial pathogens
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Metabolism and pharmacokinetic differences between deuterated and non-deuterated variants
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Development of novel deuterated derivatives with enhanced stability or efficacy
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Quantitative structure-activity relationship studies incorporating deuterium substitutions
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